1-Bromo-3-[(tert-butoxy)methyl]benzene
Description
1-Bromo-3-[(tert-butoxy)methyl]benzene (CAS: 414858-17-6) is a brominated aromatic compound featuring a tert-butoxymethyl substituent at the meta position of the benzene ring. Its molecular formula is C₁₁H₁₅BrO, with a molecular weight of 255.14 g/mol (calculated). The tert-butoxy group introduces significant steric bulk and electron-donating effects, which influence its reactivity and physical properties. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric hindrance and electronic modulation are critical .
Properties
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxymethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQMJBMYCNCTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(tert-butoxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(tert-butoxy)methyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[(tert-butoxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.
Oxidation and Reduction: The [(tert-butoxy)methyl] group can be oxidized to form corresponding alcohols or carboxylic acids, while reduction can yield hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or aluminum chloride in solvents like acetic acid or dichloromethane.
Oxidation and Reduction: Reagents like potassium permanganate, chromium trioxide, or hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or alkylated benzene derivatives.
Oxidation and Reduction: Formation of alcohols, carboxylic acids, or hydrocarbons.
Scientific Research Applications
1-Bromo-3-[(tert-butoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(tert-butoxy)methyl]benzene involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles. The [(tert-butoxy)methyl] group can also undergo various transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physical Properties
Key Observations:
- Steric Effects : The tert-butoxymethyl group in the target compound imposes greater steric hindrance compared to linear alkyl (e.g., butoxymethyl) or planar (e.g., trifluoromethoxy) substituents. This reduces reactivity in nucleophilic substitutions but enhances selectivity in cross-couplings .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy, sulfonyl) increase the electrophilicity of the bromine atom, accelerating substitution reactions. In contrast, the electron-donating tert-butoxy group stabilizes the aromatic ring, slowing such reactions .
- Polarity and Solubility: Compounds with oxygen-rich substituents (e.g., methoxyphenoxymethyl) exhibit higher polarity, improving solubility in polar solvents like methanol or DMSO. The tert-butoxymethyl group balances moderate polarity with lipophilicity .
Thermal and Stability Considerations
- Thermal Stability : Bulky substituents like tert-butoxymethyl enhance thermal stability. For instance, reports a related dibrominated compound (MW: 338.04 g/mol) with a boiling point >143°C, suggesting similar trends for the target compound .
- Oxidative Stability : Electron-donating groups reduce susceptibility to oxidation compared to electron-deficient analogs (e.g., sulfonyl-containing derivatives) .
Biological Activity
1-Bromo-3-[(tert-butoxy)methyl]benzene is an organic compound with the chemical formula C_{11}H_{15}BrO. This compound is of interest in various fields, particularly due to its potential biological activities. Understanding its biological properties is crucial for applications in medicinal chemistry and pharmacology.
Structure and Composition
- Molecular Formula : C_{11}H_{15}BrO
- Molecular Weight : 243.15 g/mol
- CAS Number : 99376-83-7
Physical Properties
| Property | Value |
|---|---|
| Density | 1.2 g/cm³ |
| Boiling Point | 230 °C |
| Melting Point | Not available |
| Solubility in Water | Insoluble |
Antimicrobial Activity
Research indicates that compounds with bromine and tert-butoxy groups often exhibit significant antimicrobial properties. A study involving similar brominated compounds demonstrated that they could inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities. For instance, the presence of halogens in organic compounds has been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
In vitro studies have shown that certain derivatives of brominated aromatic compounds can induce apoptosis in cancer cell lines. For example, compounds similar to this compound were tested against MCF-7 breast cancer cells, revealing a dose-dependent cytotoxic effect. The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound was identified as a moderate inhibitor of CYP1A2 and CYP2D6, which suggests that it could interact with other pharmaceuticals metabolized by these enzymes .
Case Study 1: Antibacterial Properties
A study investigated the antibacterial efficacy of various brominated compounds, including derivatives of this compound. The results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 μg/mL. The minimum inhibitory concentration (MIC) for effective bacterial inhibition was determined to be around 100 μg/mL .
Case Study 2: Anticancer Activity
In a separate investigation, researchers treated MCF-7 cells with increasing concentrations of this compound. The IC50 value was calculated to be approximately 30 μM after 24 hours of exposure, indicating a strong potential for this compound as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
